molecular formula C13H14N2O2 B14235662 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 253142-34-6

1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14235662
CAS No.: 253142-34-6
M. Wt: 230.26 g/mol
InChI Key: AFISSQNSSOEPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with benzyl and methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of benzylamine with 3,5-dimethylbarbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups at the benzyl or methyl positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzyl and methyl substitutions may influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-dimethylbarbituric acid: Similar structure but with different functional groups.

    1-Benzyl-3,5-dimethyluracil: Another pyrimidine derivative with potential biological activities.

Uniqueness

1-Benzyl-3,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both benzyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

253142-34-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-benzyl-3,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-10-8-15(13(17)14(2)12(10)16)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

AFISSQNSSOEPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.